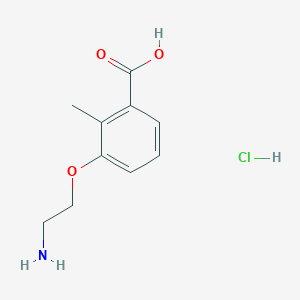

3-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride” is a chemical compound with the CAS Number: 1051369-32-4 . It is a powder in physical form and has a molecular weight of 217.65 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-aminoethoxy)benzoic acid hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7 (6-8)9 (11)12;/h1-3,6H,4-5,10H2, (H,11,12);1H .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 217.65 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Antibiotic Biosynthesis and Analogs Synthesis

Studies on the synthesis of chlorinated analogs of 3-amino-5-hydroxybenzoic acid highlight its importance in the biosynthesis and synthesis of several classes of antibiotics. These compounds are prepared from substrates like methyl 3-amino-5-hydroxybenzoate, indicating their potential role in antibiotic development and research (Becker, 1984).

Molecular Interactions and Structural Studies

Research on the protonation of functional acidic and alkalic groups, such as those in 3-aminobenzoic acid, provides insights into crystal engineering. This includes studying the impact of hydrochloric acid on the amine group of 3-aminobenzoic acid, demonstrating the importance of these interactions in the design of organic salts and understanding their supramolecular arrangements (He et al., 2018).

Synthesis of New Compounds

The synthesis of new compounds, such as 3-aryl-1-methylbenzo[f]quinolines, showcases the application of related chemical processes. These compounds are produced through the condensation of 2-aminonaphthalene, acetone, and substituted benzaldehydes, indicating the versatility of amino-substituted benzoic acids in synthesizing complex molecules with potential applications in materials science and pharmacology (Kozlov & Basalaeva, 2003).

Environmental Studies and Degradation

Investigations into the photodecomposition of chlorobenzoic acids, including their degradation under ultraviolet irradiation, are crucial for understanding the environmental fate of such compounds. These studies help assess the impact of these substances on aquatic environments and their potential transformation into less harmful or more easily degradable products (Crosby & Leitis, 1969).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned, one related compound, (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride, is known to be an ethylene synthesis inhibitor . It is used to study the roles of ethylene in plant processes such as gravitropism and fasciation/cresting .

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7-8(10(12)13)3-2-4-9(7)14-6-5-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXCBGGJCOJMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)